3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one, with the CAS number 165534-43-0, is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of benzotriazine derivatives, which are known for their diverse biological activities. The compound features a 1,3-benzodioxole moiety, which is recognized for its role in medicinal chemistry and as a pharmacophore in drug design.
The compound is classified under the category of benzotriazines, specifically as a substituted benzotriazinone. It can be sourced from chemical suppliers such as TCI Chemicals, which provides it in high purity (>98%) for research purposes. The molecular formula for this compound is C₁₁H₈N₄O₃, with a molecular weight of approximately 232.21 g/mol .
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one typically involves several steps:
The synthesis may utilize palladium-catalyzed cross-coupling reactions, which have been shown to be effective in forming carbon-carbon bonds between benzotriazinones and various aryl or alkenyl groups .
The molecular structure of 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one consists of a central benzotriazine ring substituted with a 1,3-benzodioxole group. The structural formula can be represented as follows:
Key structural data include:
The compound can undergo various chemical reactions typical for benzotriazines:
The reactivity patterns are influenced by the electron-donating properties of the benzodioxole substituent, which enhances nucleophilicity and facilitates further derivatization.
The mechanism of action for compounds like 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies indicate that modifications to the benzodioxole moiety can significantly alter biological activity and selectivity towards specific targets .
The compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases. Its structural features make it suitable for:
Benzotriazinone and benzodioxole derivatives constitute privileged scaffolds in drug discovery due to their diverse bioactivities. 1,2,3-Benzotriazin-4(3H)-ones have evolved from synthetic intermediates to pharmacologically active entities, notably serving as precursors for denitrogenative transformations in metal-catalyzed reactions and exhibiting intrinsic biological properties. Their applications span anesthetics, antidepressants, and agrochemical agents [7]. Concurrently, 1,3-benzodioxole derivatives demonstrate broad biological relevance, exemplified by compounds like 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs, which function as potent and selective inhibitors of nitric oxide formation with high inducible nitric oxide synthase (iNOS) selectivity [1]. The metabolic stability imparted by the methylenedioxy bridge in benzodioxoles enhances their pharmacokinetic profiles, making them attractive pharmacophores [6].
The hybrid scaffold 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one merges two bioactive heterocycles, creating a novel chemical entity with enhanced pharmacophoric potential. The benzodioxole moiety contributes lipophilic character and π-electron density, which can facilitate target binding, while the benzotriazinone core offers hydrogen-bonding capabilities via its carbonyl and annular nitrogen atoms. This fusion enables unique three-dimensional spatial arrangements and electronic properties distinct from either parent heterocycle. The benzylmethyl linker at the N3 position provides conformational flexibility, potentially allowing optimal interaction with biological targets. Such structural hybridization aligns with contemporary strategies to overcome limitations of monothematic scaffolds in addressing complex disease pathways [4] [7].
Despite the individual significance of these heterocycles, research on their covalent integration remains underexplored. Benzotriazinones are typically synthesized via harsh diazotization routes, limiting functional group tolerance and scaffold diversification [7] [9]. Meanwhile, benzodioxole derivatives often focus on neurotransmitter modulation or cytotoxic activities without leveraging benzotriazinone’s photoreactivity or metal-coordinating properties [1] [6]. This hybrid scaffold addresses synthetic and pharmacological gaps by: (i) enabling access to structurally complex inhibitors via modern photochemical methods; (ii) combining the anti-inflammatory attributes of benzodioxoles with benzotriazinone’s potential anticancer activity; and (iii) creating a versatile platform for structure-activity relationship studies through modular substitutions on either heterocyclic unit [4] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8